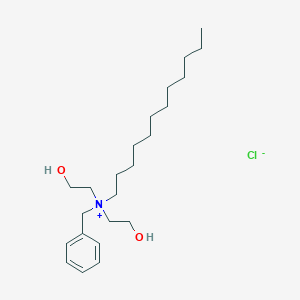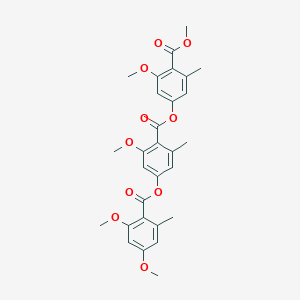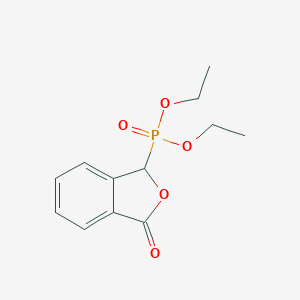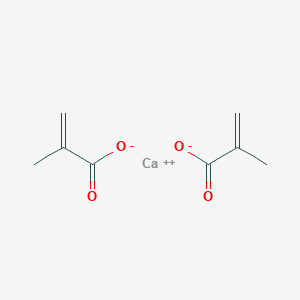
Benzoxoniumchlorid
Übersicht
Beschreibung
Benzoxonium chloride is a quaternary ammonium salt known for its disinfectant properties, with high efficacy, low toxicity, and thermal stability. It is part of a broader class of compounds that have been utilized for decades in various applications, including as active components in decontamination mixtures against chemical and biological agents .
Synthesis Analysis
The synthesis of benzoxonium-like salts has been explored to evaluate their decontamination capabilities. These salts have been prepared with varying alkyl chain lengths (C10-C18) to assess their chemical and biological decontamination potential. The synthesis process involves the preparation of these quaternary ammonium salts, which are then tested for their biocidal activity and their ability to degrade chemical agents like organophosphate simulants .
Molecular Structure Analysis
The molecular structure of benzoxonium chloride and related compounds is characterized by the presence of a quaternary nitrogen atom, which is a common feature of quaternary ammonium salts. This structural aspect is crucial for the compound's antimicrobial and antitumor properties, as seen in benzethonium chloride, a related compound with a similar quaternary ammonium structure .
Chemical Reactions Analysis
Benzoxonium-like salts have been shown to have significant decontamination effects on both chemical and biological agents. For instance, they have been tested against bacterial strains, including biofilm-forming Staphylococcus aureus, and have shown promising results in degrading the organophosphate simulant fenitrothion. This indicates that these compounds can participate in chemical reactions that lead to the breakdown of harmful agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxonium chloride and related compounds contribute to their effectiveness as disinfectants and decontaminants. For example, the thermal stability of these compounds ensures that they maintain their efficacy under various conditions. Their low toxicity makes them suitable for practical applications where safety is a concern. The study of their interactions with small biomolecules, such as amino acids and dipeptides, provides insights into their solvation behavior and the nature of the interactions present in solutions containing these compounds .
Wissenschaftliche Forschungsanwendungen
Biozides Mittel in der Dekontamination
Benzoxoniumchlorid gehört zur Gruppe der quartären Ammoniumsalze, die für ihre desinfizierenden Eigenschaften bekannt sind. Es wurde auf seine Wirksamkeit bei der Dekontamination von chemischen und biologischen Wirkstoffen untersucht. So wurde beispielsweise seine biozide Aktivität gegen Bakterienstämme wie Staphylococcus aureus in Biofilmform untersucht, was vielversprechend als Bestandteil von Dekontaminationsmischungen bei potenziellen Terrorbedrohungen oder Chemieunfällen ist .
Antileishmaniale Aktivität
In der medizinischen Forschung wurde this compound auf seine antileishmaniale Aktivität hin untersucht. Studien haben gezeigt, dass es gegen kutane Leishmaniose wirksam sein kann, eine Krankheit, die durch Protozoenparasiten verursacht wird. Seine leishmanizide Aktivität und immunmodulatorischen Wirkungen wurden getestet, was ein Potenzial als Behandlungsoption bietet .
Antibakterielle Anwendungen in der Medizin
Als Antiseptikum wird this compound zur Hautdesinfektion und zur Vorbeugung von Infektionen verwendet. Es ist ein gängiger Bestandteil pharmazeutischer Produkte und dient als antimikrobielles Konservierungsmittel für mehrdosige wässrige Nasen-, Augen- und Ohrprodukte .
Desinfektionsmittel in industriellen Anwendungen
This compound dient als Desinfektionsmittel in verschiedenen industriellen Anwendungen. Es wird als Wirkstoff bei chirurgischen Desinfektionen verwendet und ist aufgrund seiner breiten antibakteriellen Eigenschaften Bestandteil vieler Nicht-Verbraucherprozesse .
Umweltdekontamination
Die Rolle der Verbindung bei der Umweltdekontamination wurde untersucht, insbesondere ihre zweifache Wirkung auf chemische und biologische Stoffe. Dies macht es zu einem attraktiven Kandidaten für aktive Bestandteile in Umweltdekontaminationsmischungen .
Forschung zu chemischen Eigenschaften
Die Erforschung der chemischen Eigenschaften von this compound hat zu Erkenntnissen über seine Struktur und sein Verhalten geführt. Diese Informationen sind entscheidend für die Entwicklung neuer Anwendungen und das Verständnis seiner Wechselwirkungen mit anderen Stoffen in verschiedenen Umgebungen .
Phasentransfermittel in der Synthese
Bei der Synthese organischer Verbindungen, einschließlich Arzneimitteln, wirkt this compound als Phasentransfermittel. Diese Anwendung ist im Bereich der Phasentransferkatalyse von Bedeutung, einer wichtigen Technologie in der organischen Synthese .
Antimikrobielles Konservierungsmittel
Schließlich ist die Rolle von this compound als antimikrobielles Konservierungsmittel bemerkenswert. Es trägt dazu bei, das Wachstum von Organismen in Mehrdosenbehältern zu minimieren, was es zu einer wertvollen Komponente bei der Erhaltung der Integrität pharmazeutischer Produkte macht .
Wirkmechanismus
Target of Action
Benzoxonium chloride is primarily an antiseptic . It is used in skin disinfection and prevention of infections . The primary targets of Benzoxonium chloride are the cell membranes of bacteria .
Mode of Action
Benzoxonium chloride works by disrupting the cell membranes of bacteria . This disruption prevents the bacteria from growing and reproducing . In addition, Benzoxonium chloride has been found to block the action of nerves that send pain signals to the brain, thereby reducing the feeling of pain .
Biochemical Pathways
It is known that the compound disrupts bacterial cell membranes, which likely affects a variety of cellular processes and biochemical pathways .
Result of Action
The primary result of Benzoxonium chloride’s action is the disinfection of the skin and prevention of infections . By disrupting bacterial cell membranes, Benzoxonium chloride inhibits bacterial growth and reproduction, effectively killing the bacteria and preventing infection .
Eigenschaften
IUPAC Name |
benzyl-dodecyl-bis(2-hydroxyethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42NO2.ClH/c1-2-3-4-5-6-7-8-9-10-14-17-24(18-20-25,19-21-26)22-23-15-12-11-13-16-23;/h11-13,15-16,25-26H,2-10,14,17-22H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSQFLGKGQEVCM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041906 | |
| Record name | Benzyldodecylbis(2-hydroxyethyl)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19379-90-9 | |
| Record name | Benzoxonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19379-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxonium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019379909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bradophen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanaminium, N-dodecyl-N,N-bis(2-hydroxyethyl)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyldodecylbis(2-hydroxyethyl)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoxonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOXONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12IMO9R11X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)






